![molecular formula C12H9ClN4OS B2535925 6-((3-clorobencil)tio)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona CAS No. 877630-76-7](/img/structure/B2535925.png)

6-((3-clorobencil)tio)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

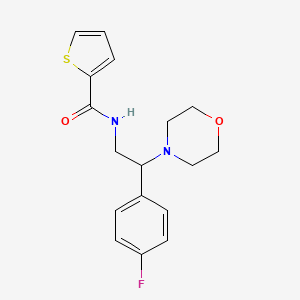

The compound “6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines have gained significant importance due to their diverse biological applications and large-scale synthetic importance .

Synthesis Analysis

A series of hybrid aza heterocycles containing pyrazolopyrimidin-4(5H)-ones were synthesized from 1,3-dipolar cycloaddition reaction of pyrazolopyrimidinone based alkyne with azides using Cu(II) catalyst in the presence of sodium ascorbate .Molecular Structure Analysis

The molecular structure of “6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a part of the pyrimido[4,5-d]pyrimidine class of compounds. These compounds are bicyclic with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . The compound “6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” could potentially exhibit similar reactivities.Aplicaciones Científicas De Investigación

Actividad acaricida

HNPC-A188 exhibe una potente actividad acaricida. Se dirige eficazmente a Tetranychus urticae, una plaga agrícola común. Con un valor de LC50 de 0,19 mg/L, se compara favorablemente con el acaricida comercial cienenopirafen (LC50 = 0,13 mg/L) . Su baja toxicidad para los mamíferos lo convierte en un candidato prometedor para el control de plagas.

Potencial antituberculoso

Si bien no se ha estudiado directamente para la actividad antituberculosa, el andamiaje de pirimidina de HNPC-A188 sugiere potencial. Compuestos similares han mostrado efectos antimicobacterianos contra Mycobacterium tuberculosis . La investigación adicional podría revelar su eficacia en la lucha contra la tuberculosis.

Propiedades fungicidas

Los derivados de HNPC-A188, como (S)-5-cloro-6-(difluorometil)-2-metil-N-(1-((5-(trifluorometil)piridin-2-il)oxi)propan-2-il)pirimidin-4-amina, exhiben una excelente actividad fungicida . Estos compuestos podrían explorarse para controlar las infecciones fúngicas en la agricultura o la medicina.

Direcciones Futuras

The future directions for the study of “6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further exploration of their synthesis methods, reactivities, and biological applications . Additionally, these compounds could be optimized to serve as new chemical entities for discovering new anticancer agents .

Mecanismo De Acción

Target of Action

Similar compounds such as thieno[2,3-d]pyrimidin-4(3h)-ones have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its antimycobacterial activity .

Biochemical Pathways

Given its antimycobacterial activity, it can be hypothesized that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibitory effect .

Result of Action

Based on its reported antimycobacterial activity, it can be inferred that the compound leads to the inhibition or death of mycobacterium tuberculosis cells .

Propiedades

IUPAC Name |

6-[(3-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4OS/c13-8-3-1-2-7(4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYGYAWPYNNXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B2535844.png)

![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)